molecular formula C19H13BrN4O2 B2596726 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251582-33-8

1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2596726
CAS No.: 1251582-33-8
M. Wt: 409.243
InChI Key: OWTNOYIVZCQPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyridazin-4(1H)-one core substituted at position 1 with a 3-bromophenyl group and at position 3 with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and hydrophobic interactions .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTNOYIVZCQPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Coupling reactions: The final step involves coupling the bromophenyl and oxadiazole intermediates with a pyridazinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction: The compound may undergo oxidation or reduction reactions, particularly at the oxadiazole or pyridazinone moieties.

    Cyclization and ring-opening: Depending on the reaction conditions, the oxadiazole ring may participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction may lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance, studies have indicated that certain oxadiazole derivatives can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer progression. Compounds similar to 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one have demonstrated IC50 values as low as 8.2 nM against HDAC-1, suggesting potent anticancer potential .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells. Studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications in the oxadiazole ring or the substitution patterns on the phenyl groups can significantly impact biological activity. For example, variations in alkyl chain length or the introduction of additional functional groups can enhance potency and selectivity against specific targets .

Case Study 1: HDAC Inhibition

A study demonstrated that a series of oxadiazole derivatives were synthesized and tested for their HDAC inhibitory activity. Among them, a compound structurally related to this compound showed significant inhibition at low concentrations, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives were tested against a panel of bacterial strains. The results indicated that compounds with similar structural motifs exhibited strong antibacterial activity, suggesting that further development could lead to effective treatments for resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via cyclization reactions using DMF and K2CO3, similar to methods in .
  • Crystallography : SHELX programs () are critical for resolving structures of such complex heterocycles, aiding in SAR studies .
  • NMR Characterization : 1H and 13C NMR data (e.g., ) confirm regiochemistry and purity, essential for validating synthetic routes .

Biological Activity

1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that belongs to the class of heterocyclic compounds featuring oxadiazole and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C22H20BrN3O\text{C}_{22}\text{H}_{20}\text{BrN}_3\text{O}

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines. A study reported that a related oxadiazole derivative had an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Oxadiazole Derivative 1HT-2992.4
Oxadiazole Derivative 2HeLa75.0
Oxadiazole Derivative 3CaCo-268.5

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, a family of pyrazoles derived from similar scaffolds has shown significant antimicrobial activity against various bacterial strains . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyrazole Derivative AE. coli32 µg/mL
Pyrazole Derivative BS. aureus16 µg/mL

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of several oxadiazole derivatives on human cancer cell lines. The study highlighted that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms exhibited by oxadiazole derivatives. The study found that these compounds effectively reduced intracellular calcium levels in response to inflammatory stimuli, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), a method adapted from pyridazinone-oxadiazole hybrid syntheses . Key steps include:
  • Condensation of α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives to form oxadiazole rings.
  • Purification via flash chromatography and validation using HPLC (>95% purity) .
    Alternative routes involve coupling 3-bromophenyl derivatives with p-tolyl-substituted oxadiazoles under Suzuki-Miyaura conditions, monitored by TLC and characterized via 1^1H/13^13C NMR .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, C-Br stretch at ~560 cm1^{-1}) .
  • NMR :
  • 1^1H NMR: Aromatic proton signals between δ 7.2–8.2 ppm (integration ratios confirm substitution patterns).
  • 13^13C NMR: Peaks at ~160 ppm (oxadiazole C=N) and ~170 ppm (pyridazinone C=O) .
  • HPLC : Retention time consistency and peak symmetry to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole or pyridazinone rings influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace the p-tolyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilicity and target binding.
  • Modify the pyridazinone ring with methyl or methoxy substituents to alter solubility and metabolic stability.
  • Pharmacological Testing :
  • Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to compare IC₅₀ values. For example, pyridazinone derivatives with bromophenyl groups show enhanced kinase inhibition due to halogen bonding .

Q. What strategies resolve contradictions in solubility data across solvent systems?

  • Methodological Answer :
  • Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar). For polar solvents like DMSO, emission spectra at 356 nm indicate stability .
  • Experimental Design :
  • Use a split-plot design to systematically vary solvent polarity, temperature, and agitation time.
  • Apply ANOVA to identify statistically significant factors affecting solubility .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking :
  • Use crystal structure data (e.g., orthorhombic P2₁2₁2₁ symmetry, unit cell parameters: a=11.35 Å, b=14.05 Å, c=15.95 Å) to model interactions with target proteins .
  • Software: AutoDock Vina or Schrödinger Suite for binding energy calculations.
  • MD Simulations :
  • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :
  • By-Product Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or dimerization by-products).
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq. POCl₃) or catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to suppress competing pathways .

Environmental and Stability Studies

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer :
  • Photodegradation Studies : Expose to UV light (λ=254 nm) in aqueous solutions, monitor degradation via HPLC.
  • Ecotoxicity Testing : Use Daphnia magna or algal models to determine LC₅₀/EC₅₀ values under OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.